N-[(2E)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide
Description
N-[(2E)-7-Chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide is a benzamide derivative featuring a 7-chloro-3,4-dimethyl-substituted benzothiazole ring system conjugated to a methanesulfonyl group. The compound’s structure includes an E-configuration at the imine bond (2E), which may influence its stereochemical reactivity and biological interactions. While direct data on its synthesis, physical properties, and applications are absent in the provided evidence, its structural features align with compounds studied for agrochemical or pharmaceutical applications, particularly due to the presence of sulfonyl and chloro substituents, which are common in bioactive molecules .
Properties
IUPAC Name |
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-10-7-8-13(18)15-14(10)20(2)17(24-15)19-16(21)11-5-4-6-12(9-11)25(3,22)23/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXKKIGJSWNEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2E)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H20ClN3O3S2
- Molecular Weight : 437.96 g/mol
- Purity : Typically around 95% .
The compound exhibits biological activity primarily through its interaction with specific molecular targets. It is hypothesized to function as an inhibitor of certain enzymes involved in metabolic pathways. The benzothiazole moiety is known to influence the compound's ability to interact with biological systems, potentially affecting signaling pathways related to cell proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The exact mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis .
Study 1: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of this compound against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent decrease in cell viability with IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells. Flow cytometry analysis confirmed the induction of apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Activity Assessment
Another study focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL respectively. The mechanism was further explored through time-kill assays which showed rapid bactericidal activity within the first hour of exposure .
Data Summary
| Biological Activity | Target Organisms/Cells | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 12 µM | Apoptosis induction via caspase activation |
| A549 | 15 µM | Modulation of Bcl-2 proteins | |
| Antimicrobial | Staphylococcus aureus | 8 µg/mL | Disruption of cell wall synthesis |
| Escherichia coli | 16 µg/mL | Interference with protein synthesis |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[(2E)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide exhibit significant anticancer properties. The benzothiazole moiety is known for its ability to inhibit tumor growth by disrupting cellular processes associated with cancer proliferation.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of benzothiazole were synthesized and tested against various cancer cell lines. The results showed that modifications at the sulfonamide position enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Benzothiazole derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi.
Case Study:
A study evaluated the antibacterial efficacy of several benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings suggested that compounds with a methanesulfonyl group exhibited higher inhibition zones compared to those without this functional group .
Pesticide Development
Due to its structural characteristics, this compound has potential applications in pesticide formulations. Its ability to inhibit specific biochemical pathways in pests can make it an effective agent for crop protection.
Case Study:
Research conducted by agricultural chemists explored the efficacy of benzothiazole-based pesticides in controlling aphid populations on crops. The study found that formulations containing this compound significantly reduced pest populations while being less toxic to beneficial insects .
Synthesis Methodology
The synthesis of this compound typically involves multi-step reactions starting from commercially available benzothiazole derivatives. Key steps include:
- Formation of the Benzothiazole Core: Utilizing chlorination and methylation reactions.
- Introduction of the Methanesulfonyl Group: Through nucleophilic substitution methods.
- Final Amide Formation: By reacting the sulfonyl derivative with amines.
Summary of Findings
The compound this compound shows promise in both medicinal and agricultural applications due to its unique chemical properties and biological activities.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations :
- Benzothiazole vs. Thiadiazole/Benzodithiazine: The target compound’s benzothiazole ring differs from the thiadiazole in and benzodithiazine in . Benzothiazoles are known for antimicrobial and antitumor activities, whereas thiadiazoles often exhibit varied bioactivity depending on substitution .
- Sulfonyl Groups : The methanesulfonyl group in the target compound may enhance solubility and metabolic stability compared to the benzylsulfonyl group in or the ethoxymethoxy group in etobenzanid .
- Chloro Substituents : Chloro groups in all compounds increase lipophilicity and resistance to oxidative degradation, a common trait in agrochemicals .
Challenges and Innovations
- Stereochemical Complexity : The E-configuration and benzothiazole ring may pose synthetic challenges, requiring advanced catalysts or protecting groups.
- Data Gaps : Physical properties (melting point, solubility) and mechanistic studies (e.g., enzyme inhibition assays) are needed to validate hypothesized applications.
Preparation Methods
One-Pot Multicomponent Reactions
Recent advances propose solvent-free, one-pot methodologies combining 2-aminobenzothiazole, aldehydes, and acylating agents. For example, 3-methanesulfonylbenzaldehyde and 3-methanesulfonylbenzoyl chloride can be sequentially introduced in a single vessel, minimizing purification steps.
Advantages
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance heat transfer and mixing. For instance, a microreactor system achieving 90% conversion in <10 minutes has been reported for similar benzothiazole derivatives.
Parameters
-
Residence Time: 5–15 minutes
-
Temperature: 100–120°C
-
Pressure: 2–5 bar
Q & A
Basic: What are the key considerations for synthesizing N-[(2E)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide?
Methodological Answer:
Synthesis requires multi-step optimization:
Precursor Selection : Start with halogenated benzothiazole derivatives (e.g., 7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazole) to ensure regioselective functionalization.
Reaction Conditions : Use reflux conditions in polar aprotic solvents (e.g., DMF or dichloromethane) for coupling with methanesulfonylbenzamide. Catalysts like DCC (dicyclohexylcarbodiimide) may enhance amide bond formation .
Purification : Employ column chromatography or recrystallization (ethanol/water mixtures) to isolate the product. Monitor purity via TLC (silica gel, ethyl acetate/hexane mobile phase) .
Characterization : Validate with -NMR (to confirm stereochemistry at the 2E double bond) and FT-IR (to identify sulfonyl and amide C=O stretches) .
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : -NMR detects methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). -NMR identifies the sulfonyl carbon (δ ~110–120 ppm) and benzothiazole carbons .
- Mass Spectrometry (HRMS) : Confirm molecular weight (CHClNOS) with exact mass matching (±2 ppm error) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., E/Z isomerism) using single-crystal diffraction, as demonstrated for similar benzothiazole derivatives .
Advanced: How can researchers optimize reaction conditions to minimize by-products during synthesis?
Methodological Answer:
Employ design of experiments (DOE) to test variables:
- Solvent Polarity : Higher polarity solvents (e.g., DMSO) may suppress side reactions like sulfonamide hydrolysis .
- Temperature Control : Lower temperatures (0–5°C) during coupling steps reduce unwanted cyclization or dimerization .
- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .
- By-Product Analysis : Use HPLC-MS to identify impurities (e.g., unreacted benzothiazole precursors) and adjust stoichiometry .
Advanced: How should researchers address contradictory spectral data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected -NMR shifts) may arise from tautomerism or solvent effects:
Cross-Validation : Compare with computational NMR predictions (e.g., using Gaussian DFT calculations) .
Variable-Temperature NMR : Detect dynamic processes (e.g., hindered rotation of the methanesulfonyl group) .
Alternative Techniques : Use X-ray crystallography to resolve ambiguities, as seen in structurally similar benzothiazole sulfonamides .
Advanced: What strategies are effective for studying the compound’s reaction mechanisms in biological systems?
Methodological Answer:
- Isotopic Labeling : Introduce - or -labels at the amide group to track metabolic pathways via LC-MS .
- Enzyme Inhibition Assays : Test interactions with cysteine proteases (common targets for benzothiazoles) using fluorogenic substrates .
- Computational Docking : Model binding affinity with target proteins (e.g., PARP-1) using AutoDock Vina or Schrödinger Suite .
Advanced: How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .
- Light/Temperature Sensitivity : Store samples under accelerated conditions (40°C, 75% RH) and analyze for photodegradation products .
- Plasma Stability : Use rat or human plasma to assess esterase-mediated hydrolysis of the methanesulfonyl group .
Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace Cl with F or MeO groups) and test antimicrobial/anticancer activity .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .
- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide H-bond acceptors) using software like Discovery Studio .
Advanced: How can researchers resolve low yield issues during scale-up?
Methodological Answer:
- Solvent Optimization : Switch to greener solvents (e.g., cyclopentyl methyl ether) for better solubility and easier recycling .
- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions .
- Crystallization Engineering : Use anti-solvent addition (e.g., water in ethanol) to enhance crystal purity and yield .
Advanced: What are best practices for analyzing the compound’s interactions with metal ions?
Methodological Answer:
- UV-Vis Titration : Monitor ligand-to-metal charge transfer (LMCT) bands upon addition of Cu or Fe .
- ESI-MS : Detect metal-ligand complexes (e.g., [M + Cu]) in solution .
- EPR Spectroscopy : Characterize paramagnetic species (e.g., Cu-benzothiazole complexes) in frozen solutions .
Advanced: How to design experiments for comparing this compound with structural analogs?
Methodological Answer:
- Parallel Synthesis : Prepare analogs (e.g., replacing dimethyl groups with ethyl or cyclopropyl) in parallel using automated reactors .
- Biological Screening : Test analogs against a panel of cancer cell lines (e.g., MCF-7, HepG2) and compare IC values .
- Thermodynamic Solubility : Use shake-flask methods with HPLC quantification to rank analogs by bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
